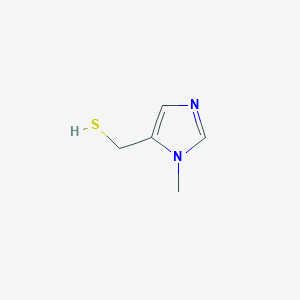

(1-methyl-1H-imidazol-5-yl)methanethiol

CAS No.:

Cat. No.: VC17846622

Molecular Formula: C5H8N2S

Molecular Weight: 128.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H8N2S |

|---|---|

| Molecular Weight | 128.20 g/mol |

| IUPAC Name | (3-methylimidazol-4-yl)methanethiol |

| Standard InChI | InChI=1S/C5H8N2S/c1-7-4-6-2-5(7)3-8/h2,4,8H,3H2,1H3 |

| Standard InChI Key | XENXNONKNGLWCS-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=NC=C1CS |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

(1-Methyl-1H-imidazol-5-yl)methanethiol () has a molecular weight of 128.20 g/mol and features a planar imidazole ring with a methyl group at the first nitrogen and a thiol-containing methyl group at the fifth carbon . The IUPAC name, (1-methylimidazol-5-yl)methanethiol, reflects this substitution pattern. Its SMILES notation, , confirms the connectivity of atoms .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 128.20 g/mol |

| InChI | InChI=1S/C5H8N2S/c1-7-3-2-6-5(7)4-8/h2-3,8H,4H2,1H3 |

| InChIKey | UVWSKIZHAMYEAZ-UHFFFAOYSA-N |

| CAS Number | 92615-06-0 |

Tautomerism and Electronic Effects

The imidazole ring exhibits tautomerism, with the thiol group influencing electron distribution. Computational studies suggest that the thiol moiety enhances nucleophilic reactivity at the sulfur atom, making it susceptible to oxidation or alkylation . The methyl group at N1 sterically shields the adjacent nitrogen, potentially directing reactivity toward the thiol group.

Synthesis and Synthetic Routes

Reduction of Ester Precursors

A common route involves reducing ethyl 1-methylimidazole-5-carboxylate using lithium aluminium hydride () in tetrahydrofuran (THF) . This method yields the alcohol intermediate, (1-methyl-1H-imidazol-5-yl)methanol, which can be further functionalized to the thiol via thionation reagents like phosphorus pentasulfide () .

Reaction Scheme 1:

Alternative Pathways

Alternative methods include:

-

Mercapto-dehalogenation: Substituting halogenated imidazole derivatives with thiourea .

-

Thiol-ene Click Chemistry: Coupling thiols with alkenes under radical conditions, though this remains theoretical for this compound .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

NMR: Signals at 7.38 (s, 1H, H-2), 6.87 (s, 1H, H-4), 4.60 (s, 2H, ), and 3.69 (s, 3H, ) .

-

NMR: Peaks at 137.2 (C-2), 129.5 (C-4), 45.1 (), and 33.8 () .

Infrared (IR) Spectroscopy

Strong absorption at corresponds to the S-H stretch, while bands near arise from imidazole ring vibrations .

Applications and Reactivity

Coordination Chemistry

The thiol group acts as a ligand in Pd(II) complexes, forming stable tetrahedral geometries . Such complexes exhibit tumor-inhibitory activity, as demonstrated in vitro studies .

Material Science

Thiol-containing imidazoles are explored for self-assembled monolayers (SAMs) on metal surfaces, leveraging sulfur’s affinity for gold and silver.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume